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Compound of Interest

Compound Name: Fmoc-N-Me-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-a-Fmoc-N-a-methyl-L-aspartic acid -tert-
butyl ester, commonly known as Fmoc-N-Me-Asp(OtBu)-OH. It is a crucial building block in
modern peptide chemistry, particularly for the synthesis of modified peptides with enhanced
therapeutic potential. This document details its chemical structure, physicochemical properties,
and standardized protocols for its application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

Fmoc-N-Me-Asp(OtBu)-OH is a derivative of the amino acid L-aspartic acid, strategically
modified with three key chemical groups: a base-labile N-terminal fluorenylmethoxycarbonyl
(Fmoc) group for temporary protection, an acid-labile B-tert-butyl (OtBu) ester for side-chain
protection, and an N-methyl group on the alpha-amino nitrogen. This N-methylation is a critical
modification used to improve the proteolytic stability of the resulting peptide.[1][2]

Data Presentation: Physicochemical Properties

All quantitative data for Fmoc-N-Me-Asp(OtBu)-OH has been consolidated into the table
below for ease of reference and comparison.
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Property Value Source(s)

CAS Number 152548-66-8 [11[2][3]

Molecular Formula C24H27NOe [1][3]14]

Molecular Weight 425.47 g/mol [11[3]
White to off-white powder or

Appearance [1][2]
crystals

Melting Point 135-140 °C [1]

Purity (HPLC) >97% - 298% [1][2][5]

) ] [0]223/D: -39.0° (c=0.5% in

Optical Rotation [1]

DMF)

[0]2°/D: -38 £ 1° (c=1 in DMF)  [2]

[0]2°/D: -11 £ 2° (c=1 in MeOH)  [2]

Storage Temperature 2-8°C [1][2]

Chemical Structure

The structure of Fmoc-N-Me-Asp(OtBu)-OH incorporates the Fmoc protecting group, the N-
methylated amino acid backbone, and the tert-butyl ester protecting the side-chain carboxyl

group.
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Caption: Chemical structure of Fmoc-N-Me-Asp(OtBu)-OH.

Experimental Protocols: Application in SPPS

Fmoc-N-Me-Asp(OtBu)-OH is a key reagent for introducing N-methylated aspartic acid
residues into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). The steric
hindrance from the N-methyl group necessitates optimized protocols to ensure efficient
coupling.[6]

Detailed Methodology for Coupling
e Resin Preparation:

o Swell the solid support (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF)
for a minimum of 30 minutes within the reaction vessel.
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o If starting a new synthesis, perform the initial coupling of the first amino acid. If extending
a peptide chain, proceed to Fmoc deprotection.

e Fmoc Group Deprotection:
o Treat the resin with a 20% solution of piperidine in DMF for 3 minutes. Drain the solution.

o Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete
removal of the Fmoc group.

o Thoroughly wash the resin sequentially with DMF (5 times), dichloromethane (DCM, 3
times), and finally DMF (3 times) to remove residual piperidine.[6]

» Amino Acid Activation and Coupling:

o In a separate vial, dissolve Fmoc-N-Me-Asp(OtBu)-OH (3-5 equivalents relative to resin
loading capacity).

o Add a coupling agent, such as HCTU or HATU (3-5 equivalents), to the amino acid
solution in DMF.[6]

o Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-
10 equivalents), to the mixture.

o Allow the mixture to pre-activate for 2-5 minutes.
o Add the activated amino acid solution to the deprotected resin in the reaction vessel.

o Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the N-
methyl group, longer reaction times or a second coupling (double coupling) may be
required to drive the reaction to completion.[6]

e Post-Coupling Wash:

o After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (5
times) and DCM (3 times) to remove excess reagents and byproducts.

e Chain Elongation and Cleavage:
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o Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino

acid in the desired peptide sequence.

o Upon completion of the synthesis, cleave the peptide from the resin and remove the side-
chain protecting groups (including the OtBu group) using a strong acid cocktail (e.g., 95%

Trifluoroacetic acid with scavengers).

Logical Workflow and Key Considerations

The successful incorporation of Fmoc-N-Me-Asp(OtBu)-OH hinges on overcoming the kinetic
challenges posed by its sterically hindered structure. The following workflow diagram illustrates

the key decision points in the process.
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Caption: Experimental workflow for SPPS with Fmoc-N-Me-Asp(OtBu)-OH.
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Key Considerations:

o Aspartimide Formation: While N-methylation can influence backbone conformation, the
parent compound Fmoc-Asp(OtBu)-OH is known to be susceptible to aspartimide formation
during repeated exposure to the basic conditions of Fmoc deprotection. This side reaction
can lead to impurities that are difficult to separate. Researchers should be aware of this
potential issue and consider strategies to mitigate it, such as minimizing piperidine exposure
time or using alternative side-chain protecting groups if this side reaction becomes
problematic.

e Coupling Reagents: The use of potent uronium- or phosphonium-based coupling reagents
like HATU, HCTU, or PyBOP is strongly recommended to achieve high coupling efficiency for
this sterically hindered amino acid.[6]

o Monitoring: Standard qualitative tests like the Kaiser test may not be reliable for secondary
amines (like N-methylated amino acids). Alternative monitoring techniques may be
necessary to accurately assess coupling completion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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